molecular formula C8H8N4O2S B287840 8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione

8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione

Cat. No.: B287840
M. Wt: 224.24 g/mol
InChI Key: PMKYGXAXNZKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound, which includes fused pyrimidine and thiazole rings, contributes to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method involves the reaction of barbituric acid with aldehydes and thiourea under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities, making them valuable for further research and development .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b][1,4]diazepines: These compounds share a similar fused ring structure and exhibit comparable biological activities, including anticancer and antibacterial properties.

    Thiazolo[3,2-b][1,2,4]triazoles:

Uniqueness

What sets 8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of pyrimidine and thiazole rings, which imparts distinct pharmacological properties. This compound’s ability to undergo various chemical modifications further enhances its versatility and potential for the development of new therapeutic agents.

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione

InChI

InChI=1S/C8H8N4O2S/c13-6-4-5(10-7(14)11-6)12-3-1-2-9-8(12)15-4/h1-3H2,(H2,10,11,13,14)

InChI Key

PMKYGXAXNZKMQJ-UHFFFAOYSA-N

SMILES

C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3

Canonical SMILES

C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3

Origin of Product

United States

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